1,1-Diiodo-2-methylpropane

説明

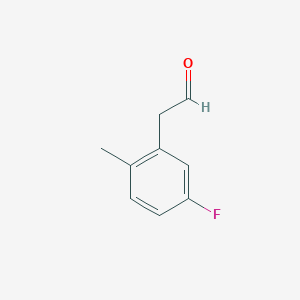

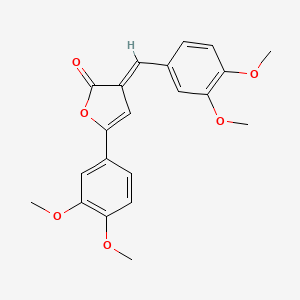

1,1-Diiodo-2-methylpropane, also known as Isobutyl iodide, is a chemical compound with the molecular formula C4H8I2 . It has a molar mass of 309.915 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a propane molecule where two of the hydrogen atoms have been replaced by iodine atoms . The presence of iodine atoms makes the molecule polar, which can influence its reactivity and physical properties.Physical And Chemical Properties Analysis

This compound has a boiling point of 120-121 °C . It is a liquid at room temperature and has a density of 1.599 g/mL at 25 °C . It is insoluble in water but miscible with alcohol and diethyl ether .科学的研究の応用

Corrosion Inhibition

1,1-Diiodo-2-methylpropane-related compounds, such as Schiff base compounds with oxygen, nitrogen, and sulfur donors, have been studied for their properties as corrosion inhibitors. For instance, certain Schiff base compounds were investigated for their effectiveness in inhibiting corrosion of mild steel in acidic environments, demonstrating significant inhibitory properties (Leçe, Emregül, & Atakol, 2008).

Radiosynthesis Applications

In the field of positron emission tomography (PET) imaging, derivatives of this compound, like 1-iodo-2-[11 C]methylpropane, have been synthesized and used in alkylation reactions and C-C bond formation. These radiolabeled synthons are crucial for developing PET tracers for various biologically active compounds (Rotteveel et al., 2017).

Biofuel Production

The compound has implications in biofuel production, particularly in the engineering of microbial pathways. For example, 2-methylpropan-1-ol (isobutanol), a biofuel candidate, has been produced anaerobically using engineered organisms. Modifications in the amino acid pathway and cofactor utilization in organisms like Escherichia coli have been key to efficient biofuel production (Bastian et al., 2011).

Molecular Dynamics Studies

This compound and its analogs have been subjects in molecular dynamics studies to understand chemical reactivity. For instance, the SN1 ionization reaction of 2-chloro-2-methylpropane in different solvents has been studied, providing insights into reaction mechanisms and solvent effects on chemical processes (Shim & Kim, 2008).

Safety and Hazards

1,1-Diiodo-2-methylpropane is a highly flammable liquid and vapor. It causes skin irritation and serious eye irritation. It is harmful if inhaled and may cause respiratory irritation . Safety measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

特性

IUPAC Name |

1,1-diiodo-2-methylpropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8I2/c1-3(2)4(5)6/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDFFXMINGIATN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8I2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-2-(6-(2-Chloro-4-(trifluoromethyl)phenoxy)-2,3-dihydrobenzo[b]thiophen-3-yl)acetic acid](/img/structure/B3203853.png)

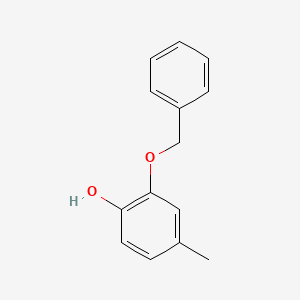

![6-(2-aminophenyl)-Imidazo[2,1-b]thiazole-3-methanol](/img/structure/B3203866.png)

![3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine]](/img/structure/B3203912.png)

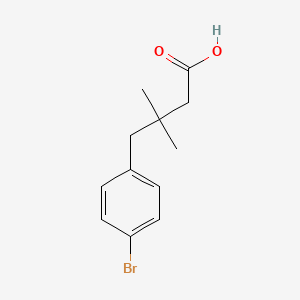

![Diethyl 2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonate](/img/structure/B3203951.png)

![2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonic Acid](/img/structure/B3203955.png)